

FF-10101 In Vitro Assay Protocol for Acute Myeloid Leukemia (AML) Cells

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Compound of Interest

Compound Name: FF-10101

Cat. No.: B607442

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FF-10101 is a potent and irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).^{[1][2]} Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic cells.^[2] **FF-10101** covalently binds to a specific cysteine residue (Cys695) in the FLT3 kinase domain, leading to its irreversible inhibition.^{[2][3][4]} This unique mechanism of action allows **FF-10101** to overcome resistance to other FLT3 inhibitors.^[5] This document provides detailed protocols for in vitro assays to evaluate the efficacy of **FF-10101** against AML cells.

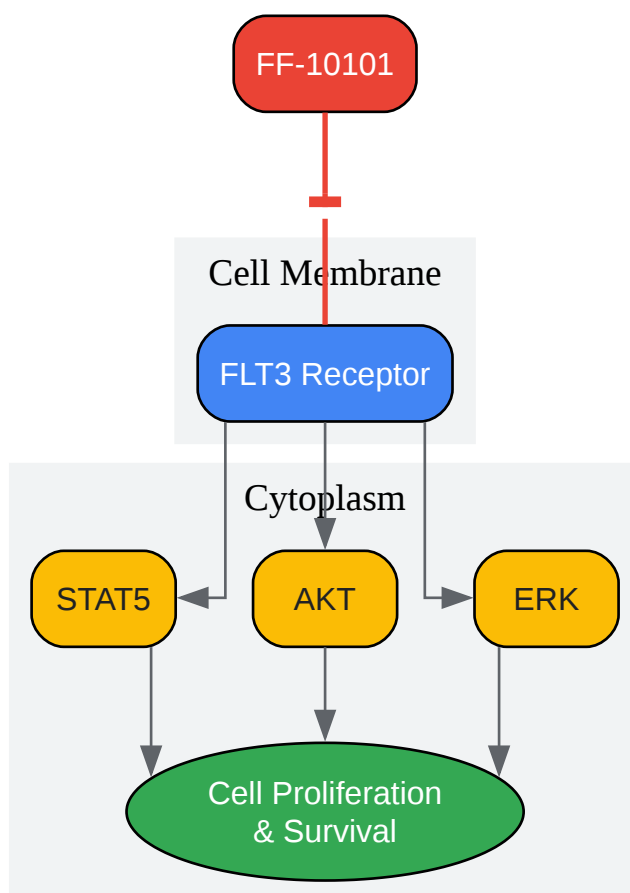
Data Presentation

Table 1: In Vitro Inhibitory Activity of **FF-10101** against various AML cell lines.

AML Cell Line	FLT3 Mutation Status	IC50 (nM)	Reference
MOLM-13	FLT3-ITD	0.83	[3]
MV4-11	FLT3-ITD	1.1	[3]
MOLM-14	FLT3-ITD	4.1	[6]

Signaling Pathway and Mechanism of Action

FF-10101 is a selective, irreversible FLT3 inhibitor.[2] It forms a covalent bond with the cysteine residue at position 695 of the FLT3 enzyme.[2][3][4] This action potently suppresses the proliferation of AML cells harboring FLT3-ITD mutations. The inhibition of FLT3 blocks downstream signaling pathways crucial for cell survival and proliferation, including the STAT5, AKT, and ERK pathways.[5]



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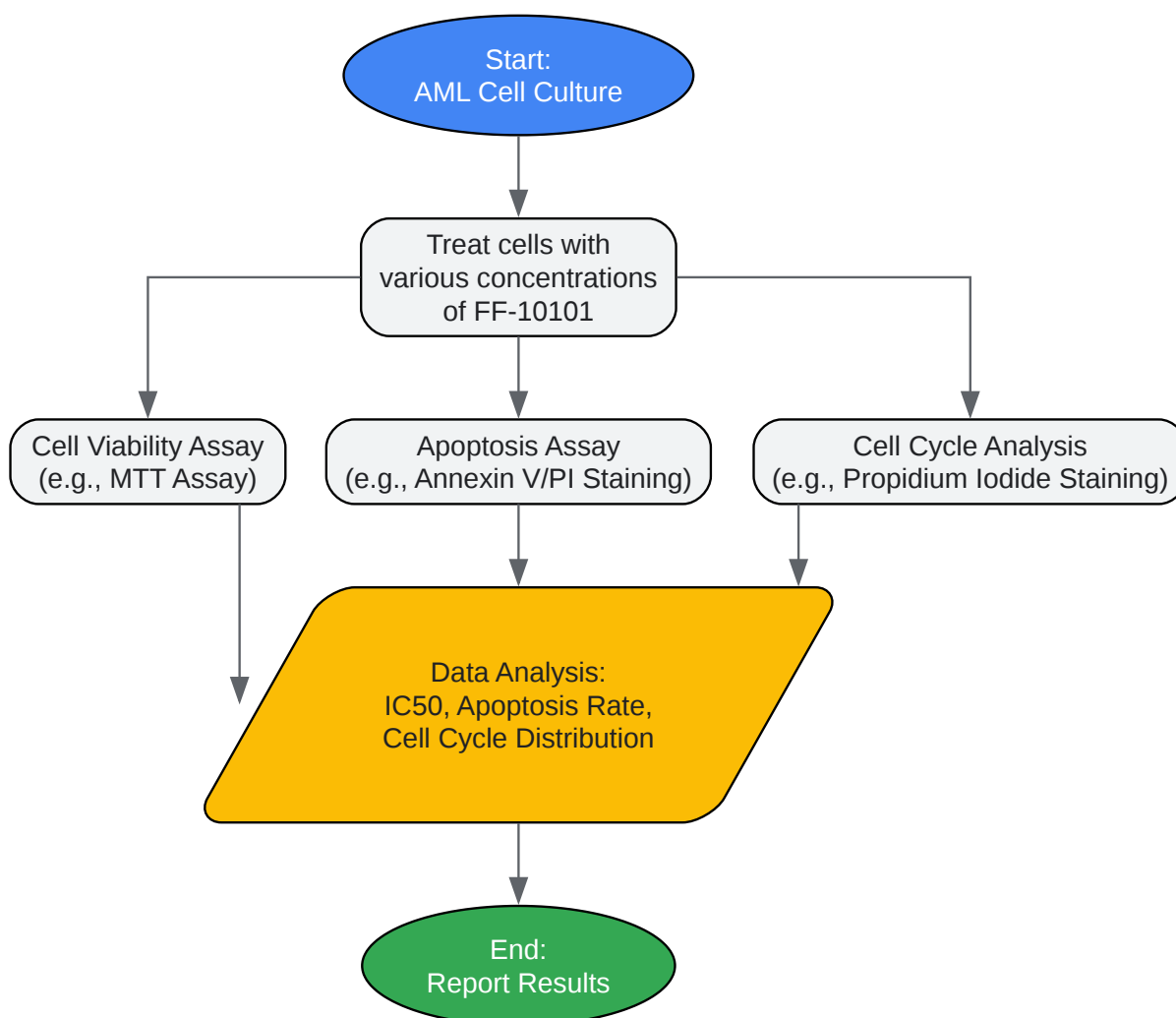
FF-10101 mechanism of action on the FLT3 signaling pathway.

Experimental Protocols

This section provides detailed protocols for assessing the in vitro effects of **FF-10101** on AML cells.

General Experimental Workflow

The general workflow for evaluating the in vitro efficacy of **FF-10101** in AML cell lines is depicted below.



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General experimental workflow for in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- AML cell lines (e.g., MOLM-13, MV4-11)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **FF-10101** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of 1×10^5 cells/mL (100 μ L/well).
- Prepare serial dilutions of **FF-10101** in culture medium.
- Add the desired concentrations of **FF-10101** or vehicle control (DMSO) to the wells.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Centrifuge the plate at 1000 x g for 5 minutes.

- Carefully remove the supernatant and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the **FF-10101** concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- AML cells treated with **FF-10101** as described above.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Harvest $1-5 \times 10^5$ cells by centrifugation.
- Wash the cells once with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.

- Analyze the cells by flow cytometry within 1 hour.

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

- AML cells treated with **FF-10101**.
- Cold 70% ethanol
- PBS
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Harvest approximately 1×10^6 cells by centrifugation.
- Wash the cells with PBS.
- Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in 500 μL of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.

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